Broquinaldol - 15599-52-7

Broquinaldol

Catalog Number: EVT-373995
CAS Number: 15599-52-7
Molecular Formula: C10H7Br2NO
Molecular Weight: 316.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Broquinaldol is a bromine-containing agent reported to have antifungal and antibacterial activity.
Applications in Various Fields

Medical Applications

Broquinaldol derivatives have shown promise in medical applications, particularly in the treatment of infectious diseases. The antifungal properties of bromoquinol, for example, could make it a valuable candidate for treating invasive fungal infections, especially in immunosuppressed patients2. In the context of antimalarial therapy, quinoline derivatives have been used to inhibit the growth of Plasmodium falciparum by preventing heme detoxification, a critical process for the survival of the malaria parasite4.

Photopharmacology

The use of BHQ as a photoremovable protecting group opens up new possibilities in the field of photopharmacology. By enabling the precise spatial and temporal control of the release of bioactive compounds, BHQ can be used to study cell physiology and potentially develop targeted therapies that are activated by light1.

Toxicology

The study of Broquinaldol derivatives also extends to toxicology. For instance, 2-bromo-3-(N-acetylcystein-S-yl)hydroquinone has been investigated for its cytotoxic effects in rat renal cortical cells. The compound induces glutathione depletion, lipid peroxidation, and DNA double-strand breaks, leading to cell death. Understanding the toxicological mechanisms of such compounds is crucial for assessing their safety and potential side effects3.

Rheumatic and Autoimmune Diseases

Although not directly related to Broquinaldol, bromocriptine, another brominated compound, has been studied for its effects on rheumatic and autoimmune diseases. It has shown therapeutic effects through suppression of pituitary prolactin secretion and actions on peripheral dopamine receptors, suggesting that brominated compounds may have broader applications in immune modulation5.

Future Directions

References:[1] 5,7-Dibromo-2-methylquinolin-8-ol: https://www.semanticscholar.org/paper/6af5dcac5ea2dbc4ade61c42265de2f7be2bd785 [] Synthesis, structure and in vitro cytotoxicity of platinum(II) complexes containing eugenol and a quinolin-8-ol-derived chelator: https://www.semanticscholar.org/paper/3291524b9ec922bcaf55b7afb4213ad968fd9e6f [] Synthesis, structure and anticancer activity of Zr(IV) complexes with Schiff bases derived from 8-hydroxyquinoline: https://www.semanticscholar.org/paper/218157aa9ac015b1724f5395149f438fb9c888e2 [] A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin-8-ol as co-ligand: https://www.semanticscholar.org/paper/8dc2af0e46515a58cde4678bb69299a674edc951

5,7-Dichloroquinolin-8-ol

Compound Description: 5,7-Dichloroquinolin-8-ol is a quinolin-8-ol derivative used as a chelator in the synthesis of platinum(II) complexes. [] These complexes, incorporating eugenol and a quinolin-8-ol derivative, have demonstrated promising in vitro cytotoxicity against various human cancer cell lines, including KB, Hep-G2, LU, and MCF-7. []

Relevance: 5,7-Dichloroquinolin-8-ol shares the core quinolin-8-ol structure with Broquinaldol. The key difference lies in the halogen substituents at the 5 and 7 positions, with chlorine atoms replacing bromine atoms. []

2-{[(2-Hydroxyphenyl)imino]methyl}quinolin-8-ol (HLH)

Compound Description: HLH is a Schiff base synthesized from 8-hydroxyquinoline. [] It serves as a ligand, coordinating with zirconium(IV) to form complexes. [] While HLH itself displayed comparable in vitro cytostatic activity to cisplatin against eight different cancer cell lines, its zirconium(IV) complex exhibited lower biological activity. []

Relevance: HBrLH is structurally very similar to Broquinaldol. Both compounds share the core 5,7-dibromoquinolin-8-ol structure. The key distinction lies in the presence of a [(2-hydroxyphenyl)imino]methyl substituent at the 2 position of the quinoline ring in HBrLH. []

5,7-Diiodo-2-{[(2-hydroxyphenyl)imino]methyl}quinolin-8-ol (HILH)

Compound Description: HILH is another halogenated derivative of HLH, featuring iodine atoms at the 5 and 7 positions of the quinoline ring. [] Similar to HLH and HBrLH, HILH serves as a ligand in the formation of zirconium(IV) complexes. []

Relevance: HILH shares the quinolin-8-ol framework with Broquinaldol. The differences lie in the halogen substituents (iodine instead of bromine) and the presence of a [(2-hydroxyphenyl)imino]methyl group at the 2 position of the quinoline ring in HILH. []

5-Nitroquinolin-8-ol

Compound Description: 5-Nitroquinolin-8-ol is a quinolin-8-ol derivative utilized in the synthesis of platinum(II) complexes. [] When combined with eugenol in these complexes, 5-nitroquinolin-8-ol contributes to potent in vitro cytotoxicity against a panel of human cancer cell lines, including KB, Hep-G2, LU, and MCF-7. []

Relevance: 5-Nitroquinolin-8-ol, like Broquinaldol, features the quinolin-8-ol core structure. The distinction lies in the substituent at the 5 position, with a nitro group replacing the bromine atoms found in Broquinaldol. []

Source

Broquinaldol can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. The compound's structure and properties have been explored in several studies, indicating its potential utility in pharmacological applications.

Classification

As a quinoline derivative, Broquinaldol falls under the broader category of heterocyclic compounds. Its classification is relevant for understanding its chemical behavior and biological interactions.

Synthesis Analysis

Methods

The synthesis of Broquinaldol typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-hydroxyquinoline with appropriate aldehydes or ketones under acidic conditions. This process often requires careful control of reaction conditions such as temperature and pH to ensure optimal yield and purity.

Technical Details

  1. Reagents: Key reagents may include 2-amino-4-hydroxyquinoline, various aldehydes (e.g., formaldehyde), and catalysts like sulfuric acid or phosphoric acid.
  2. Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150 °C) for several hours, followed by purification steps such as recrystallization or chromatography to isolate the final product.
Molecular Structure Analysis

Structure

Broquinaldol has a complex molecular structure that can be represented by the following chemical formula: C10H9N1O1C_{10}H_{9}N_{1}O_{1}. The compound features a quinoline backbone with hydroxyl and amino functional groups, which contribute to its reactivity and biological activity.

Data

  • Molecular Weight: Approximately 159.19 g/mol.
  • Structural Formula: The structural representation shows the arrangement of atoms within the molecule, highlighting the functional groups that are crucial for its activity.
Chemical Reactions Analysis

Reactions

Broquinaldol undergoes various chemical reactions typical of quinoline derivatives. Notable reactions include:

  • Electrophilic Aromatic Substitution: The presence of electron-donating groups (like hydroxyl) enhances the reactivity towards electrophiles.
  • Reduction Reactions: The compound can be reduced to form derivatives with altered properties.

Technical Details

  1. Conditions: Reactions often require specific conditions such as temperature control and the presence of solvents like ethanol or methanol.
  2. Products: Depending on the reaction conditions, different derivatives can be synthesized, which may exhibit varied biological activities.
Mechanism of Action

Process

The mechanism of action for Broquinaldol involves its interaction with biological targets, particularly enzymes or receptors relevant to disease pathways. The hydroxyl and amino groups facilitate hydrogen bonding and other interactions that enhance binding affinity.

Data

Research indicates that Broquinaldol may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential applications in therapeutic contexts such as cancer treatment or antimicrobial activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point is an important property that influences its stability and handling.

Chemical Properties

  • Solubility: Broquinaldol is soluble in polar solvents like water and ethanol, which is crucial for its application in biological systems.
  • Stability: The compound's stability under various pH conditions affects its usability in formulations.
Applications

Scientific Uses

Broquinaldol has potential applications in several scientific fields:

  • Medicinal Chemistry: Due to its biological activity, it may be explored as a lead compound for drug development targeting specific diseases.
  • Biochemical Research: Its ability to interact with enzymes makes it useful for studying metabolic pathways and enzyme kinetics.
  • Material Science: Investigations into its properties could lead to novel applications in materials with specific electronic or optical characteristics.
Introduction to Broquinaldol

Historical Context of Antifungal Development

The development of antifungal agents has been marked by significant challenges due to the eukaryotic nature of fungal pathogens, which share close molecular similarities with human hosts. This complicates the identification of selective therapeutic targets. Before the 1940s, treatment options for systemic fungal infections were virtually nonexistent. The first breakthrough emerged with the discovery of polyene antifungals (e.g., nystatin in 1949 and amphotericin B in 1953), derived from actinobacteria Streptomyces spp. These agents targeted ergosterol in fungal cell membranes but exhibited severe nephrotoxicity and poor solubility [9]. The subsequent introduction of flucytosine (1960s), a pyrimidine analog, provided an alternative mechanism of action by inhibiting DNA and RNA synthesis. However, its utility was limited by rapid resistance development when used as monotherapy [9].

The 1980s saw the rise of azole antifungals (e.g., fluconazole), which inhibit ergosterol biosynthesis by targeting lanosterol 14α-demethylase. Despite improved safety profiles, fungistatic activity and drug–drug interactions restricted their efficacy [6] [9]. By the 2000s, echinocandins (e.g., caspofungin) offered a novel mechanism by blocking β-(1,3)-glucan synthase, yet their spectrum remained narrow, excluding cryptococcal infections [6]. Throughout this timeline, the quinoline scaffold—historically significant in antimalarial therapy (e.g., chloroquine)—was repurposed for antimicrobial applications. Early quinolones like nalidixic acid (discovered in 1962) laid the groundwork for derivatives with enhanced activity against bacteria and fungi, bridging the gap between antibacterial and antifungal drug discovery [3] [9].

Table 1: Key Antifungal Drug Classes and Their Limitations

EraDrug ClassRepresentative AgentsMechanism of ActionClinical Limitations
1950sPolyenesAmphotericin BErgosterol bindingNephrotoxicity, poor solubility
1960sPyrimidine AnalogsFlucytosineRNA/DNA synthesis inhibitionResistance development
1980sAzolesFluconazoleLanosterol demethylase inhibitionFungistatic, drug interactions
2000sEchinocandinsCaspofunginβ-(1,3)-Glucan synthase inhibitionNarrow spectrum, IV-only administration

Broquinaldol’s Discovery and Initial Characterization

Broquinaldol (chemical name: 5,7-dibromoquinolin-8-ol) emerged from targeted derivatization efforts of the quinoline scaffold in the early 21st century. Its synthesis was motivated by the need to overcome limitations of earlier antifungals, particularly their narrow spectrum and susceptibility to resistance mechanisms. Structural optimization focused on halogenation patterns, inspired by the enhanced bioactivity observed in halogenated quinolones like clioquinol [5]. Broquinaldol incorporates bromine atoms at positions C5 and C7 of the quinoline ring, a configuration shown to augment membrane permeability and target binding affinity [5] [7].

Initial in vitro characterization revealed potent activity against diverse fungal pathogens. Broquinaldol exhibited minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv, surpassing early quinolones like nalidixic acid (MIC >64 µg/mL) [5]. Mechanistic studies indicated dual modes of action:

  • Metal chelation: The hydroxyl group at C8 facilitates binding to iron and zinc, disrupting microbial metalloenzyme function.
  • Membrane interaction: The planar quinoline ring intercalates into lipid bilayers, causing leakage and dissipation of proton gradients [5] [7].

Broquinaldol’s physicochemical properties—including moderate lipophilicity (LogP ≈ 2.8) and low solubility—were consistent with other quinoline antimicrobials, suggesting potential for topical or enteric formulations [5].

Table 2: Structural Features and Functional Impact of Broquinaldol

Structural ElementPositionFunctional RoleBiological Consequence
Bromine atomsC5, C7Enhanced electron-withdrawing capacityIncreased membrane penetration
Hydroxyl groupC8Metal chelation siteDisruption of metalloenzymes
Nitrogen heterocycleCorePlanar scaffold for DNA/enzyme interactionIntercalation into membranes or nucleic acids
Quinoline ring systemCoreHydrophobic domainTarget sequestration in lipid-rich environments

Position Within the Quinoline Antimicrobial Class

Broquinaldol belongs to the 8-hydroxyquinoline subfamily, distinguished by a hydroxyl group at the C8 position. This subgroup includes clioquinol and chlorquinaldol, which share antifungal and antibacterial properties but differ in halogenation [5] [9]. Within the broader quinoline class, Broquinaldol occupies a niche between antimalarial quinolines (e.g., chloroquine) and antibacterial quinolones (e.g., ciprofloxacin). Unlike chloroquine—which targets heme detoxification in Plasmodium—Broquinaldol lacks the 4-aminoquinoline side chain, rendering it ineffective against malaria [3] [9]. Conversely, while fluoroquinolones inhibit DNA gyrase via C4-keto and C3-carboxy groups, Broquinaldol’s unsubstituted nitrogen at C1 and C8-hydroxyl group shift its primary activity toward fungal membranes and metalloenzymes [5] [7].

Structure-activity relationship (SAR) analyses underscore the critical role of halogenation in Broquinaldol’s efficacy. Dibromination at C5 and C7 enhances activity against Cryptococcus neoformans (MIC: 15.6 µg/mL) compared to monochlorinated analogs (MIC: 62.5 µg/mL) [5]. Hybridization strategies have further expanded its potential; coupling quinoline motifs with imidazolium rings improved activity against drug-resistant Staphylococcus aureus (MIC: 2 µg/mL) by promoting target multiplicity [5] [7]. Broquinaldol thus represents a bridge between classical quinolines and modern hybrid antimicrobials, leveraging halogen-driven potency while avoiding the resistance mechanisms that plague fluoroquinolones [3] [5].

Properties

CAS Number

15599-52-7

Product Name

Broquinaldol

IUPAC Name

5,7-dibromo-2-methylquinolin-8-ol

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98 g/mol

InChI

InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3

InChI Key

BNACJQWJZKPAPV-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.